molecular formula C19H17ClN4O5 B11500353 N-(3-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide

N-(3-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B11500353
M. Wt: 416.8 g/mol
InChI Key: RYCXXOQTPDYMGW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a nitrobenzoyl group, and an oxopiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via acylation of the piperazine ring using 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using 3-chlorophenylamine.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Aminophenyl derivatives: from the reduction of the nitro group.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of novel derivatives: The compound serves as a precursor for the synthesis of various piperazine derivatives with potential pharmacological activities.

Biology:

    Biological assays: The compound is used in biological assays to study its effects on different biological targets.

Medicine:

    Drug development: The compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry:

    Material science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological membranes.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
  • 1-(3-chlorophenyl)-3-(4-methoxy-3-nitrobenzoyl)thiourea
  • 1-(4-chlorophenyl)-4-{3-nitrobenzoyl}piperazine

Uniqueness: N-(3-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide is unique due to the presence of the acetamide group, which may confer additional biological activity and specificity compared to similar compounds. The combination of the chlorophenyl, nitrobenzoyl, and oxopiperazine moieties provides a distinct chemical structure that can be exploited for various applications in scientific research.

Properties

Molecular Formula

C19H17ClN4O5

Molecular Weight

416.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C19H17ClN4O5/c20-13-2-1-3-14(10-13)22-17(25)11-16-18(26)21-8-9-23(16)19(27)12-4-6-15(7-5-12)24(28)29/h1-7,10,16H,8-9,11H2,(H,21,26)(H,22,25)

InChI Key

RYCXXOQTPDYMGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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